molecular formula C21H12N2O2S2 B10770681 2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid

2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid

Cat. No. B10770681
M. Wt: 388.5 g/mol
InChI Key: GXGUVSXXUOACEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

PMID15925511C13 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiophen-2-yl groups can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

PMID15925511C13 has been extensively studied for its applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is being explored for its potential to treat various diseases, including cancer and inflammatory conditions. In industry, it is used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of PMID15925511C13 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biological pathways. The compound’s unique chemical structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the inflammatory response .

Comparison with Similar Compounds

PMID15925511C13 can be compared with other similar compounds, such as other benzo[g]quinoxaline derivatives. These compounds share a similar core structure but differ in the functional groups attached to the core. The uniqueness of PMID15925511C13 lies in its specific combination of dithiophen-2-yl and carboxylic acid groups, which confer distinct chemical and biological properties. Similar compounds include GTPL8188 and BDBM50168247, which have been studied for their therapeutic potential and chemical reactivity .

properties

Molecular Formula

C21H12N2O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

2,3-dithiophen-2-ylbenzo[g]quinoxaline-7-carboxylic acid

InChI

InChI=1S/C21H12N2O2S2/c24-21(25)13-6-5-12-10-15-16(11-14(12)9-13)23-20(18-4-2-8-27-18)19(22-15)17-3-1-7-26-17/h1-11H,(H,24,25)

InChI Key

GXGUVSXXUOACEX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C4C=C(C=CC4=C3)C(=O)O)N=C2C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.